1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
CAS No.: 1506904-89-7
Cat. No.: VC4583273
Molecular Formula: C12H11BrClN
Molecular Weight: 284.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1506904-89-7 |
|---|---|
| Molecular Formula | C12H11BrClN |
| Molecular Weight | 284.58 |
| IUPAC Name | 1-(3-bromo-4-chlorophenyl)-2,5-dimethylpyrrole |
| Standard InChI | InChI=1S/C12H11BrClN/c1-8-3-4-9(2)15(8)10-5-6-12(14)11(13)7-10/h3-7H,1-2H3 |
| Standard InChI Key | OMJRPPQTGQESSZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(N1C2=CC(=C(C=C2)Cl)Br)C |
Introduction
Synthesis and Optimization
Catalytic Paal-Knorr Condensation
A common synthesis route involves the Paal-Knorr reaction, where 4-chloroaniline reacts with 2,5-hexanedione in the presence of catalysts like FePO₄ under solvent-free conditions . This method achieves yields up to 85% at room temperature, offering a green chemistry advantage .
Multi-Step Bromination and Cyclization
Alternative approaches, as described in patent CN104844567A, involve:
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Ring closure: 3-Aminocrotononitrile and hydrazine hydrate react at 60–90°C to form 3-amino-5-methylpyrazole .
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Bromination: Introducing bromine via electrophilic substitution .
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Oxidation and condensation: Final steps with dichloropyridine derivatives to install the aryl group .
| Method | Yield (%) | Conditions | Catalyst |
|---|---|---|---|
| Paal-Knorr | 85 | Solvent-free, RT | FePO₄ (10 mol%) |
| Multi-step | 78–87 | Reflux, acetic acid | None |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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VEGFR-2 inhibitors: Pyrrole-based kinase inhibitors with IC₅₀ < 100 nM .
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Antileishmanial agents: Chlorfenapyr derivatives disrupt ATP synthesis in parasites.
Materials Science
Its planar structure and halogen content make it suitable for:
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